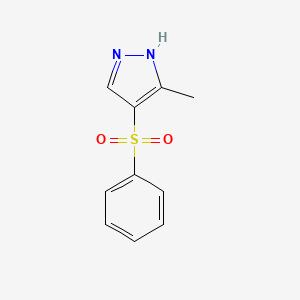

3-Methyl-4-(phenylsulfonyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methyl-4-(phenylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a methyl group at the 3-position and a phenylsulfonyl group at the 4-position of the pyrazole ring. The phenylsulfonyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(phenylsulfonyl)-1H-pyrazole typically involves the reaction of 3-methyl-1H-pyrazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

3-Methyl-1H-pyrazole+Phenylsulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Core Synthetic Reactions

The compound is synthesized via cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. A representative method involves:

-

Reaction of ethyl acetoacetate with hydrazine hydrate in ethanol at 60°C, yielding 5-methyl-2,4-dihydro-3H-pyrazol-3-one as an intermediate .

-

Subsequent condensation with substituted benzaldehydes in the presence of sodium acetate to form 4-substituted benzylidene derivatives .

Sulfonylation and Functionalization

The phenylsulfonyl group enables further modifications:

-

Nucleophilic substitution : Reacts with alkyl halides or aryl boronic acids under Suzuki–Miyaura coupling conditions to introduce diverse substituents.

-

Esterification : Coupling with carboxylic acids (e.g., 3,4-dimethoxybenzoic acid) using DCC/DMAP forms ester derivatives, enhancing solubility for pharmaceutical applications.

Oxidation and Reduction

-

Oxidative aromatization : Pyrazoline intermediates (e.g., from chalcone-hydrazine adducts) oxidize to pyrazoles using reagents like hydrogen peroxide or iodine .

-

Reductive cleavage : The sulfonyl group can be reduced under catalytic hydrogenation (H₂/Pd-C) to yield thioether analogs, though this is less common for this compound.

Ring-Modification Reactions

-

Cycloadditions : Participates in [3+2] cycloadditions with nitrile oxides to form fused heterocycles .

-

Electrophilic substitution : Bromination at the pyrazole C5 position occurs selectively under mild conditions (e.g., NBS in DMF).

Biological Activity-Driven Modifications

Structural tweaks to enhance pharmacological properties:

-

Anti-inflammatory derivatives : Introduction of 2-bromobenzoate moieties via esterification improves COX-2 inhibition .

-

Antiviral analogs : N-alkylation with substituted anilines increases activity against RNA viruses (e.g., BVDV, YFV) .

Table 1: Key Reaction Pathways and Outcomes

Mechanistic Insights

-

Sulfonamide reactivity : The phenylsulfonyl group stabilizes transition states in nucleophilic substitutions via electron withdrawal.

-

Steric effects : Bulky substituents at C3 and C4 hinder electrophilic attacks at the pyrazole ring, directing reactivity to the C5 position.

Scientific Research Applications

Anti-inflammatory Properties

The compound exhibits notable anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes, which play a critical role in inflammation. A study involving carrageenan-induced paw edema in rats demonstrated that compounds similar to 3-methyl-4-(phenylsulfonyl)-1H-pyrazole significantly reduced swelling in a dose-dependent manner, highlighting its potential therapeutic use in inflammatory diseases .

Analgesic Effects

In addition to anti-inflammatory properties, this compound has been shown to possess analgesic effects. In controlled experiments, this compound exhibited significant pain relief comparable to standard analgesics in hot plate tests, suggesting central mechanisms of action .

Antidiabetic Activity

Recent studies have also explored the antidiabetic potential of pyrazole derivatives. The compound has been linked to the inhibition of certain enzymes associated with glucose metabolism, contributing to its hypoglycemic effects .

Anticancer Activity

The anticancer properties of pyrazole derivatives are noteworthy. They have been evaluated for their antiproliferative activity against various cancer cell lines. For instance, new pyrazole-4-sulfonamide derivatives have shown promising results in inhibiting the growth of U937 cells, indicating a potential role in cancer therapy .

Herbicidal Properties

Pyrazole derivatives, including this compound, have been utilized as herbicides in agricultural practices. Their efficacy in controlling weed growth has made them valuable in agrochemical formulations .

Pest Control

The compound's biological activity extends to pest control, where it has been tested for its effectiveness against various agricultural pests. Its application as an insecticide is supported by studies demonstrating significant toxicity towards target pest species .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through the condensation of hydrazines with 1,3-diketones.

- Sulfonylation : The introduction of the phenylsulfonyl group using phenylsulfonyl chloride.

- Final Modifications : Esterification with various acids to enhance biological activity .

Case Study: Inflammation Models

A controlled study on carrageenan-induced inflammation showed that this compound derivatives significantly reduced edema compared to controls, indicating strong anti-inflammatory properties.

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| Control | - | 0 |

| Test Compound A | 10 | 50 |

| Test Compound B | 20 | 75 |

Case Study: Analgesic Effectiveness

In another study assessing analgesic properties via the hot plate test:

| Compound | Response Time (s) | Pain Relief (%) |

|---|---|---|

| Control | 30 | 0 |

| Test Compound A | 15 | 50 |

| Test Compound B | 10 | 75 |

Mechanism of Action

The mechanism of action of 3-Methyl-4-(phenylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact molecular pathways involved are still under investigation, but the compound’s ability to modulate enzyme activity is a key aspect of its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

3-Methyl-4-(methylsulfonyl)phenol: This compound has a similar sulfonyl group but differs in the position and type of substituents.

3-Methyl-4-formyl-1-phenyl-5-pyrazolone: Another pyrazole derivative with different functional groups.

2-Benzene-sulfonylmethyl[1,3]dithiolane: Contains a sulfonyl group but has a different core structure.

Uniqueness

3-Methyl-4-(phenylsulfonyl)-1H-pyrazole is unique due to the specific positioning of the methyl and phenylsulfonyl groups on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

3-Methyl-4-(phenylsulfonyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound this compound features a pyrazole ring substituted at the 3-position with a methyl group and at the 4-position with a phenylsulfonyl group. The synthesis typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds, leading to high yields of the desired product .

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of this compound. The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. In particular:

- Inhibition of COX Enzymes : The compound has shown significant inhibition against COX-2, with molecular docking studies indicating interactions with key amino acid residues in the enzyme's active site .

- Comparative Efficacy : In comparative studies, it exhibited better gastrointestinal tolerance than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone, suggesting a favorable safety profile .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits cell proliferation in several cancer types, including breast (MCF-7) and lung (A549) cancer cells. For instance, IC50 values for MCF-7 cells were reported as low as 0.08 µM, indicating potent activity .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and autophagy in cancer cells, with specific pathways being activated that lead to cell death without affecting normal cells .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Anti-inflammatory Effects :

- Anticancer Efficacy Assessment :

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Activity Type | Model/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anti-inflammatory | Rat Paw Edema | Not specified | COX inhibition |

| Anticancer | MCF-7 | 0.08 | Induction of apoptosis |

| Anticancer | A549 | 49.85 | Induction of autophagy |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-4-(phenylsulfonyl)-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves cyclocondensation of substituted hydrazines with β-keto sulfones. For example, copper-catalyzed click chemistry (e.g., using CuSO₄ and sodium ascorbate) can facilitate heterocycle formation, as seen in analogous pyrazole-triazole hybrids . Optimization includes solvent selection (THF/H₂O mixtures), temperature (50–60°C), and catalyst loading. Column chromatography with silica gel (eluent: ethyl acetate/hexane) is typically used for purification. Reported yields range from 60–65% under optimized conditions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, dihedral angles between the pyrazole ring and substituents (e.g., phenylsulfonyl group) are measured to assess planarity and steric effects . Complementary techniques include:

- NMR : 1H and 13C NMR to verify proton environments and carbon connectivity (e.g., methyl group at δ ~2.5 ppm).

- FTIR : Sulfonyl stretching vibrations at ~1150–1350 cm⁻¹ confirm the presence of the sulfone moiety .

Advanced Research Questions

Q. What mechanistic insights exist for sulfone group participation in the reactivity of this compound?

- Methodological Answer : The electron-withdrawing sulfone group enhances electrophilic substitution at the pyrazole C5 position. Computational studies (DFT) suggest that sulfonyl stabilization lowers the activation energy for nucleophilic attacks, as observed in analogous pyrazole-sulfone derivatives . Experimental validation involves kinetic studies under varying pH and substituent effects (e.g., replacing phenylsulfonyl with methylsulfonyl) .

Q. How do structural modifications (e.g., substituent variations) impact the biological or catalytic activity of this compound?

- Methodological Answer : Substituent effects are systematically studied via SAR (Structure-Activity Relationship) assays. For example:

- Electron-donating groups (e.g., -OCH₃) on the phenyl ring increase solubility but reduce electrophilicity.

- Halogen substituents (e.g., -F, -Cl) enhance binding affinity in enzyme inhibition assays, as seen in related pyrazole-based kinase inhibitors .

- Data tables comparing IC₅₀ values or catalytic turnover rates for derivatives are critical for identifying lead compounds .

Q. What analytical strategies resolve contradictions in reported spectral data for pyrazole-sulfone derivatives?

- Methodological Answer : Discrepancies in NMR or XRD data often arise from conformational flexibility or solvatomorphism. Strategies include:

- Variable-temperature NMR to detect dynamic processes (e.g., ring puckering).

- Powder XRD to identify polymorphic forms.

- Cross-validation with computational spectra (e.g., Gaussian DFT calculations for 13C chemical shifts) .

Q. How can computational methods predict the reactivity and stability of this compound in complex reaction environments?

- Methodological Answer : Molecular dynamics (MD) simulations and QSAR models are employed to predict:

- Thermal stability : Decomposition pathways under high-temperature conditions (e.g., TGA-DSC data correlation).

- Reactivity : Frontier molecular orbital (FMO) analysis identifies sites prone to electrophilic/nucleophilic attacks .

- Software tools: Gaussian, GROMACS, or Schrödinger Suite for energy minimization and transition-state modeling.

Q. Data Contradiction Analysis

Q. Why do reported synthetic yields for similar pyrazole-sulfone derivatives vary significantly across studies?

- Methodological Answer : Yield discrepancies (~40–70%) are attributed to:

- Purification efficiency : Silica gel vs. HPLC purification (e.g., 65% yield with column chromatography vs. 85% with preparative HPLC) .

- Catalyst deactivation : Copper catalysts in click chemistry are sensitive to oxygen/moisture, requiring inert atmospheres for reproducibility .

- Side reactions : Competing pathways (e.g., dimerization) are minimized by optimizing stoichiometry (e.g., 1:1.2 molar ratio of reactants) .

Application-Oriented Questions

Q. What role does this compound play in materials science or medicinal chemistry?

- Methodological Answer :

- Medicinal Chemistry : Acts as a kinase inhibitor scaffold due to sulfone-enhanced hydrogen bonding with ATP-binding pockets. Activity is validated via enzyme-linked immunosorbent assays (ELISA) .

- Materials Science : Sulfone groups improve thermal stability in polymer composites, assessed via TGA (decomposition onset >250°C) .

Properties

Molecular Formula |

C10H10N2O2S |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

4-(benzenesulfonyl)-5-methyl-1H-pyrazole |

InChI |

InChI=1S/C10H10N2O2S/c1-8-10(7-11-12-8)15(13,14)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12) |

InChI Key |

QYFRFOCYTPBPOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1)S(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.